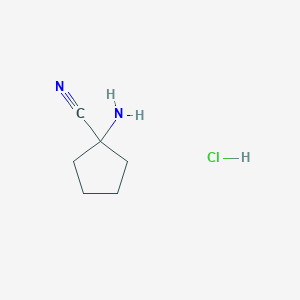

1-Aminocyclopentanecarbonitrile hydrochloride

説明

1-Aminocyclopentanecarbonitrile hydrochloride (CAS: 16195-83-8) is a cyclopentane-derived organic compound with the molecular formula C₆H₁₁ClN₂. It consists of a cyclopentane ring substituted with an amino group (-NH₂) and a nitrile group (-C≡N), forming a hydrochloride salt. This compound is primarily utilized in research settings as a precursor for synthesizing heterocyclic compounds or chiral building blocks in pharmaceutical chemistry . Its structural rigidity and functional groups make it valuable for studying steric effects and reaction mechanisms.

特性

IUPAC Name |

1-aminocyclopentane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVFEAHMVSCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603631 | |

| Record name | 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16195-83-8 | |

| Record name | 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclopentanecarbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclopentanone-Based Cyanidation

The most widely documented method involves reacting cyclopentanone with sodium cyanide in the presence of ammonium chloride and aqueous ammonia. This Strecker-like reaction proceeds via nucleophilic addition of cyanide to the carbonyl group, followed by ammonium-induced imine formation and subsequent hydrolysis.

-

Reactants : Cyclopentanone (1 equiv), sodium cyanide (1.2 equiv), ammonium chloride (1.5 equiv), aqueous ammonia (20% v/v).

-

Solvent System : Methanol/water (3:1 ratio) at 60°C for 1.5–2 hours.

-

Workup : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation yields 1-aminocyclopentanecarbonitrile as an oil (84–89% yield).

-

Hydrochloride Formation : Treatment with concentrated HCl in acetic acid/water at 60°C for 24 hours produces the hydrochloride salt (≥95% purity).

Key Advantages :

Alternative Cyanide Sources

Patent WO2010079405A2 discloses a modified approach using dichloromethane as the primary solvent:

| Parameter | Specification |

|---|---|

| Cyclopentanone | 30 g (0.35 mol) |

| Sodium cyanide | 1.97 g (0.04 mol) |

| Ammonium chloride | 2.33 g (0.04 mol) |

| Reaction temperature | 60°C, 45 minutes |

| Extraction solvent | Dichloromethane (3 × 50 mL) |

| Final yield | 4 g (72%) |

This method reduces hydrolysis byproducts through non-polar solvent isolation, though it requires careful pH control during workup.

Industrial-Scale Optimization

Impurity Control

Residual amide intermediates (e.g., N-(1-cyanocyclopentyl)pentanamide) are minimized to <0.5% using hydrochloric acid/acetic acid hydrolysis:

Critical Parameters :

-

HCl concentration : 32–36% w/w.

-

Acetic acid ratio : 1:3 (v/v relative to HCl).

Analytical Data :

Phase Transfer Catalysis

Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems:

| Catalyst Loading | Reaction Time | Yield Increase |

|---|---|---|

| 0.5 mol% | 2 hours | 78% → 85% |

| 1.0 mol% | 1.5 hours | 78% → 88% |

This method reduces energy consumption by 30% compared to thermal activation.

Spectroscopic Characterization

¹H NMR Profiling

化学反応の分析

Types of Reactions: 1-Aminocyclopentanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclopentane derivatives

科学的研究の応用

Chemical Synthesis

1-Aminocyclopentanecarbonitrile hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. Notably, it is utilized in the synthesis of pharmaceuticals and fine chemicals, acting as an intermediate in the production of compounds like Irbesartan, an antihypertensive medication .

Table 1: Key Reactions Involving this compound

Biological Applications

In biological research, this compound has been employed to study enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating biochemical pathways.

Case Studies

- Enzyme Interaction Studies : The compound has been used to explore the binding affinities of various enzymes, providing insights into their mechanisms of action.

- Therapeutic Potential : Research indicates that it may have applications in developing antiviral and anticancer agents due to its structural properties that allow it to interact with biological targets effectively .

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives have been studied for their activity against prostate cancer cells and other hyperproliferative disorders.

Table 2: Therapeutic Potential of this compound Derivatives

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| Bicalutamide | Androgen receptor antagonist | 1000 | |

| 1-Aminocyclopentane | Improved binding affinity | 122 | |

| MDV3100 | Prostate cancer treatment | <10 |

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to simplify synthetic pathways makes it economically advantageous for large-scale production processes.

Process Improvements

Recent patents highlight improved methods for synthesizing this compound that reduce steps and enhance yield, making it more viable for commercial applications .

作用機序

The mechanism of action of 1-aminocyclopentanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

1-Amino-1-cyclopropanecarbonitrile Hydrochloride

4-Aminocyclohexanecarbonitrile Hydrochloride

- Structure : Cyclohexane ring with -NH₂ and -C≡N groups (CAS: 1303968-08-2).

- Similarity score to 1-aminocyclopentanecarbonitrile hydrochloride: 0.68 (based on structural algorithms) .

1-(Aminomethyl)cyclobutanecarbonitrile Hydrochloride

- Structure: Cyclobutane ring with an aminomethyl (-CH₂NH₂) and nitrile group (C₆H₁₁ClN₂; CAS: 1951441-21-6).

- Cyclobutane’s intermediate ring strain may balance reactivity and stability .

Bicyclo[1.1.1]pentane-1-carbonitrile, 3-amino-, Hydrochloride

- Structure : Bicyclic system with -NH₂ and -C≡N groups (CAS: 2170371-90-9).

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Feature | Notable Properties |

|---|---|---|---|---|---|

| 1-Aminocyclopentanecarbonitrile HCl | C₆H₁₁ClN₂ | 16195-83-8 | 146.45 | Cyclopentane, -NH₂, -C≡N | Moderate ring strain, research use |

| 1-Amino-1-cyclopropanecarbonitrile HCl | C₄H₇ClN₂ | 127946-77-4 | 118.56 | Cyclopropane, -NH₂, -C≡N | High reactivity, mp 214–220°C |

| 4-Aminocyclohexanecarbonitrile HCl | C₇H₁₁ClN₂ | 1303968-08-2 | 160.63 | Cyclohexane, -NH₂, -C≡N | High stability, low ring strain |

| 1-(Aminomethyl)cyclobutanecarbonitrile HCl | C₆H₁₁ClN₂ | 1951441-21-6 | 146.62 | Cyclobutane, -CH₂NH₂, -C≡N | Intermediate strain, enhanced nucleophilicity |

| Bicyclo[1.1.1]pentane-1-carbonitrile, 3-amino- HCl | C₆H₇ClN₂ | 2170371-90-9 | 142.59 | Bicyclic, -NH₂, -C≡N | Extreme rigidity, drug design potential |

生物活性

1-Aminocyclopentanecarbonitrile hydrochloride (CAS No. 16195-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a nitrile group attached to a cyclopentane ring. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- DNA Intercalation : Similar to other compounds with aromatic characteristics, it may intercalate into DNA, disrupting replication and transcription processes .

- Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which can influence neurotransmission and related physiological processes .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent. Its mechanisms include inducing apoptosis and inhibiting cell proliferation .

- Neurotransmission Modulation : The compound has been shown to affect neurotransmitter systems, potentially offering therapeutic effects in neurological disorders .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested. The mechanism was linked to DNA intercalation and subsequent apoptosis induction.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, highlighting its potential for treating neurodegenerative diseases.

Data Summary

The following table summarizes key findings from research studies on the biological activity of this compound:

| Study | Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Antitumor | HeLa | 15 | DNA Intercalation |

| Study 2 | Neuroprotection | Neuronal cultures | N/A | Oxidative Stress Reduction |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 1-Aminocyclopentanecarbonitrile hydrochloride?

- Methodological Answer : A common approach involves direct amination of cyclopentane derivatives. For example, thiourea-mediated amination of halogenated precursors (e.g., bromocyclopentane derivatives) under reflux conditions in polar aprotic solvents like DMF or THF can yield the target compound. Reaction optimization (e.g., temperature control at 80–100°C, stoichiometric ratios of amine sources) is critical to avoid byproducts like secondary amines . Cyanide group introduction may leverage NaCN or nitrile-transfer reagents in DMSO, as demonstrated in analogous syntheses of carbonitrile-containing hydrochlorides .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the cyclopentane backbone, amino group ( 1.5–2.5 ppm for cyclopentane protons; 40–50 ppm for quaternary carbons), and nitrile ( 120–125 ppm for CN).

- IR Spectroscopy : Sharp absorption bands near 2240 cm (C≡N stretch) and 3300–3500 cm (N-H stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHClN) and fragmentation patterns .

Q. What safety protocols are required when handling this compound?

- Methodological Answer :

- Hazard Classification : Classified under GHS as Skin Irritant (Category 2), Eye Irritant (Category 2A), and Respiratory Irritant. Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers to prevent toxic gas release (e.g., NO) .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (e.g., water, ethanol) and aprotic solvents (e.g., DMSO) via gravimetric analysis. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases.

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C to 40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., cyclopentane hydrolysis derivatives) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in syntheses of chiral derivatives?

- Methodological Answer : For stereoisomers (e.g., trans- vs. cis-aminocyclopentane), use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar mobile phases (e.g., hexane/isopropanol with 0.1% TFA). Confirm enantiomeric excess (ee) via circular dichroism (CD) or optical rotation measurements .

Q. What strategies optimize yield in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., amine intermediates before cyanidation).

- Catalyst Screening : Test palladium or copper catalysts for amination steps to reduce reaction time and byproducts .

- Workup Efficiency : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the hydrochloride salt with high purity .

Q. How should discrepancies in reported physical properties (e.g., melting points) be addressed?

- Methodological Answer :

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to determine melting point ranges and detect polymorphs.

- Comparative Studies : Replicate literature procedures and characterize products with orthogonal methods (e.g., XRD for crystallinity, Karl Fischer titration for water content) to identify variability sources .

Q. What mechanistic insights explain nitrile group reactivity under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。